Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride
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Overview
Description
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride is a chemical compound that belongs to the morpholine family. Morpholine itself is an organic chemical compound with the chemical formula O(C2H4)2NH. This compound features both amine and ether functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride typically involves the reaction of morpholine with 2-(2-phenylethyl)benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of morpholine involves the dehydration of diethanolamine with concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be used as a precursor for the synthesis of various derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and as a corrosion inhibitor in steam systems
Mechanism of Action
The mechanism of action of Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in various chemical reactions.
Diethanolamine: A precursor in the industrial production of morpholine.
Benzyl chloride: Used in the synthesis of benzyl derivatives.
Uniqueness
Morpholine, 4-((2-(2-phenylethyl)phenyl)methyl)-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119923-79-4 |
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Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
4-[[2-(2-phenylethyl)phenyl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)10-11-18-8-4-5-9-19(18)16-20-12-14-21-15-13-20;/h1-9H,10-16H2;1H |
InChI Key |
HUUIUMIHEZAKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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